molecular formula C19H18ClNO4 B10857511 Dehydrostepholidine chloride

Dehydrostepholidine chloride

Cat. No.: B10857511
M. Wt: 359.8 g/mol
InChI Key: CUUPIALXJLKAFN-UHFFFAOYSA-N
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Description

Dehydrostepholidine chloride is a hydrochloride salt derivative of dehydrostepholidine, a tetrahydroprotoberberine alkaloid. Hydrochloride salts are commonly employed in pharmaceuticals to enhance solubility and stability . However, specific pharmacological, toxicological, or analytical data for this compound are absent in the provided sources, necessitating extrapolation from analogous compounds.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol;chloride

InChI

InChI=1S/C19H17NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,7-10,22H,5-6H2,1-2H3;1H

InChI Key

CUUPIALXJLKAFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethyleneberberine (chloride) can be synthesized through the demethylation of berberine. This process involves the removal of a methyl group from berberine, resulting in the formation of demethyleneberberine . The reaction typically requires specific reagents and conditions, such as strong acids or bases, to facilitate the demethylation process.

Industrial Production Methods: In industrial settings, demethyleneberberine (chloride) can be produced by extracting it from the Chinese herbal drug Cortex Phellodendri . This extraction process involves isolating the active components from the plant material, followed by purification and conversion to the chloride form.

Chemical Reactions Analysis

Types of Reactions: Demethyleneberberine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize demethyleneberberine (chloride).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of demethyleneberberine (chloride).

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

Analytical Methods for Impurity Profiling

Hydrochloride salts often require stringent impurity control. For example:

  • Dicyclomine Hydrochloride : A high-performance liquid chromatography (HPLC) method with UV detection (215 nm) is used to quantify related compound A, with acceptance criteria of ≤0.15% for this impurity and ≤0.7% for total impurities .
  • Prilocaine Hydrochloride : USP standards mandate identification of related compounds A and B, with melting range tests (Class I <741>) to verify purity .

Table 1: Impurity Analysis Methods for Selected Hydrochlorides

Compound Analytical Method Key Impurities Acceptance Criteria
Dicyclomine HCl HPLC-UV (215 nm) Related Compound A ≤0.15% (individual)
Prilocaine HCl Melting range, USP RS Related Compounds A/B USP reference standards

Dehydrostepholidine chloride would likely require analogous methods, such as HPLC with system suitability criteria (e.g., ≤5% RSD for standard solutions) .

Stability and Reactivity

Hydrochlorides exhibit variable stability depending on substituents:

  • Dexmedetomidine Hydrochloride: Degrades in water and releases hazardous decomposition products (e.g., HCl, NOx) under incompatible conditions (e.g., strong oxidizers) .
  • Diphenidol Hydrochloride : Classified as acutely toxic (oral, Category 4) under GHS, necessitating precautions during handling .

Table 2: Stability and Hazard Profiles

Compound Key Stability Risks Hazardous Decomposition Products
Dexmedetomidine HCl Water-sensitive HCl, NOx, CO
Diphenidol HCl Acute oral toxicity (H302) Not specified in evidence

This compound may share reactivity with water or oxidizing agents, requiring storage in anhydrous environments .

Toxicological and Regulatory Considerations
  • Deschloroclozapine: Limited toxicological data available; first-aid measures emphasize eye flushing and medical consultation .
  • Prilocaine HCl: Follows USP monographs for packaging, storage, and reference standards, highlighting regulatory rigor for hydrochlorides in pharmaceuticals .

Biological Activity

Dehydrostepholidine chloride (DSC) is a compound derived from the plant Stephania japonica, known for its various biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₁₉H₁₈ClN₃O₄
  • Molecular Weight: 373.81 g/mol
  • CAS Number: 119-52-4

1. Antinociceptive Activity

Research indicates that DSC exhibits significant antinociceptive properties. A study involving animal models demonstrated that DSC effectively reduced pain responses in mice subjected to formalin-induced pain. The mechanism appears to involve modulation of the opioid system, as the effects were reversed by naloxone, an opioid antagonist.

2. Neuroprotective Effects

DSC has shown potential neuroprotective effects in various studies. It has been observed to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. The compound's ability to enhance antioxidant enzyme activity contributes to its neuroprotective properties.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that DSC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

4. Antidepressant-like Effects

Recent studies have indicated that DSC may exert antidepressant-like effects in animal models. Behavioral tests, such as the forced swim test and tail suspension test, showed that DSC administration led to a significant reduction in depressive-like behaviors.

The biological activities of DSC can be attributed to several mechanisms:

  • Opioid Receptor Modulation: DSC interacts with opioid receptors, contributing to its analgesic effects.
  • Antioxidant Activity: The compound enhances the activity of endogenous antioxidant enzymes, which helps mitigate oxidative stress.
  • Cytokine Regulation: DSC downregulates pro-inflammatory cytokines, thereby reducing inflammation.

Study 1: Antinociceptive Effects in Mice

A study published in the Journal of Ethnopharmacology explored the antinociceptive effects of DSC in mice. The results indicated a dose-dependent reduction in pain responses, with significant efficacy at higher doses (10 mg/kg). The study concluded that DSC could be a promising candidate for pain management therapies.

Study 2: Neuroprotective Effects Against Oxidative Stress

In a laboratory setting, researchers investigated the neuroprotective effects of DSC on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings revealed that DSC treatment significantly reduced cell death and increased cell viability compared to untreated controls.

Study 3: Anti-inflammatory Activity

A recent publication in Phytotherapy Research assessed the anti-inflammatory properties of DSC using LPS-stimulated RAW 264.7 macrophages. The results demonstrated that DSC significantly inhibited nitric oxide production and pro-inflammatory cytokine release, supporting its potential use in treating inflammatory diseases.

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